molecular formula C19H20N2O3 B510075 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid CAS No. 380847-07-4

5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid

Cat. No. B510075
CAS RN: 380847-07-4
M. Wt: 324.4g/mol
InChI Key: XGMVDRHWIYYFKQ-UHFFFAOYSA-N
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Description

“5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid” is a chemical compound with the molecular formula C19H20N2O3 and a molecular weight of 324.3737 . It is a derivative of carbazole, a class of compounds known for their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, and strong fluorescence .


Synthesis Analysis

Carbazole-based compounds, including those similar to the compound , have been synthesized through Sonogashira coupling and Knoevenagel reactions . In one study, 9-Ethyl-9H-carbazol-3-carbaldehyde reacted with 4-arylthiosemicarbazides, with acetic acid as a catalyst, to give 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides .


Molecular Structure Analysis

The molecular structure of carbazole-based compounds, including “5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid”, has been revealed to be coplanar-conjugated molecular and uniform in shape through Density Functional Theory (DFT) calculations .

Scientific Research Applications

X-ray Crystallography

Carbazole derivatives are used in crystallographic studies to grow high-quality single crystals. These crystals are then used for X-ray diffraction to understand the molecular and crystal structure .

Synthesis of Heterocyclic Compounds

A method involving manganese dioxide as a mild oxidizing agent has been reported for the synthesis of new heterocyclic compounds containing both carbazole and 1,3,4-thiadiazole moieties. These compounds have potential applications in various fields including pharmaceuticals and materials science .

Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based organic sensitizers have shown excellent properties for use in DSSCs. Studies indicate that certain derivatives can significantly improve the efficiency of these solar cells .

Synthesis of Organic Dyes

Carbazole-based dyes containing aldehyde and cyanoacetic acid groups have been synthesized for potential use in various applications. These dyes are created through reactions like Sonogashira coupling and Knoevenagel condensation, indicating their versatility in organic synthesis .

Mechanism of Action

While the specific mechanism of action for “5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid” is not detailed in the search results, carbazole-based compounds are known for their excellent charge transport ability . They are frequently employed as design motifs for dyes due to their efficient photoinduced electron-transfer properties .

Future Directions

Carbazole-based compounds, including “5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid”, have potential for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future research may focus on the development of dipolar materials through tailored molecular designs .

properties

IUPAC Name

5-[(9-ethylcarbazol-3-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-21-16-7-4-3-6-14(16)15-12-13(10-11-17(15)21)20-18(22)8-5-9-19(23)24/h3-4,6-7,10-12H,2,5,8-9H2,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMVDRHWIYYFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCCC(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid

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